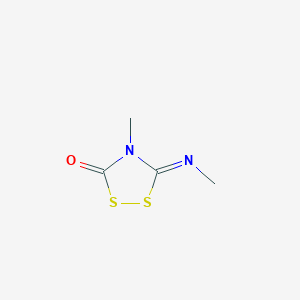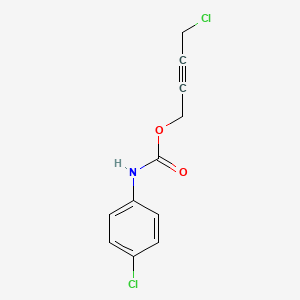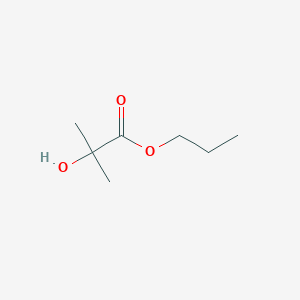
Propyl 2-hydroxy-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 2-hydroxy-2-methylpropanoate is an organic compound with the molecular formula C7H14O3. It is an ester derived from propanoic acid and isobutanol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl 2-hydroxy-2-methylpropanoate can be synthesized through the esterification of 2-hydroxy-2-methylpropanoic acid with propanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions usually include heating the mixture under reflux to achieve the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes. These processes often use fixed-bed reactors and catalysts to enhance the efficiency and yield of the esterification reaction. The product is then purified through distillation to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Propyl 2-hydroxy-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products Formed
Oxidation: 2-hydroxy-2-methylpropanoic acid.
Reduction: 2-hydroxy-2-methylpropanol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Propyl 2-hydroxy-2-methylpropanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is used in the study of metabolic pathways and enzyme-catalyzed reactions.
Medicine: It is explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: The ester is used in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.
Mechanism of Action
The mechanism of action of propyl 2-hydroxy-2-methylpropanoate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as a substrate for enzymes, leading to the formation of various metabolites. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can further participate in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-hydroxy-2-methylpropanoate
- Ethyl 2-hydroxy-2-methylpropanoate
- Butyl 2-hydroxy-2-methylpropanoate
Uniqueness
Propyl 2-hydroxy-2-methylpropanoate is unique due to its specific ester group, which imparts distinct physical and chemical properties. Compared to its methyl and ethyl counterparts, the propyl ester has a higher boiling point and different solubility characteristics, making it suitable for specific applications in industry and research.
Properties
CAS No. |
3196-84-7 |
|---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
propyl 2-hydroxy-2-methylpropanoate |
InChI |
InChI=1S/C7H14O3/c1-4-5-10-6(8)7(2,3)9/h9H,4-5H2,1-3H3 |
InChI Key |
CSRFYVKSQFVNST-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



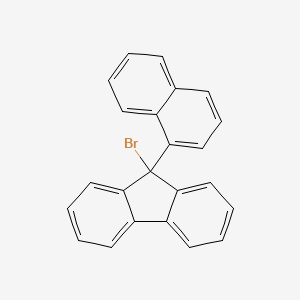
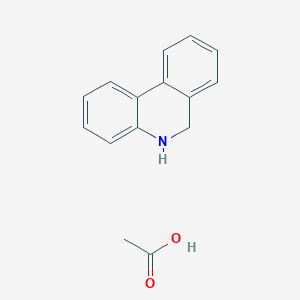
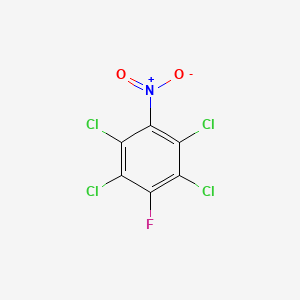

![Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde](/img/structure/B14743286.png)

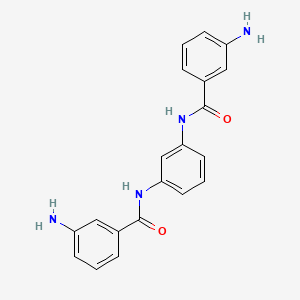
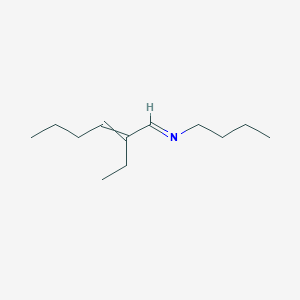
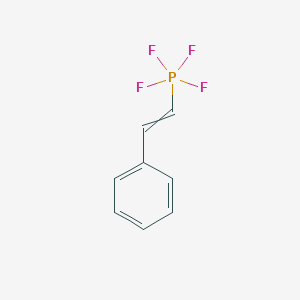
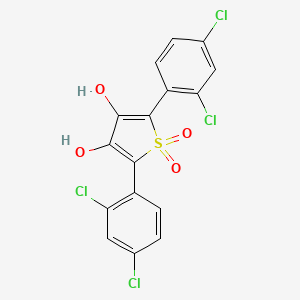
![2-Propenoic acid, 2-[(trifluoroacetyl)oxy]-, ethyl ester](/img/structure/B14743310.png)
